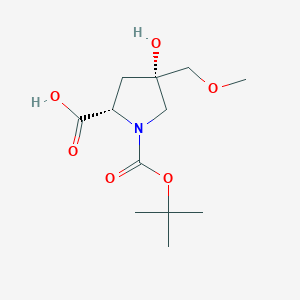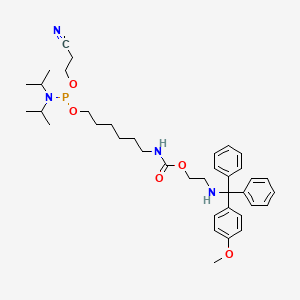
3-(3-(Benzyloxy)phenyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Benciloxi)fenil)-N’-(3-hidroxibencilideno)-1H-pirazol-5-carbohidrazida es un complejo compuesto orgánico que pertenece a la clase de derivados de pirazol. Este compuesto se caracteriza por la presencia de un grupo benciloxi, un grupo hidroxibencilideno y un anillo de pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(3-(Benciloxi)fenil)-N’-(3-hidroxibencilideno)-1H-pirazol-5-carbohidrazida generalmente implica múltiples pasos. Un método común incluye la condensación de 3-(benciloxi)benzaldehído con hidrato de hidrazina para formar la hidrazona correspondiente. Este intermedio se hace reaccionar luego con 3-hidroxibenzaldehído en condiciones de reflujo para producir el producto final. Las condiciones de reacción a menudo implican el uso de solventes como etanol o metanol y pueden requerir la presencia de un catalizador para facilitar la reacción.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar técnicas de purificación eficientes como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(3-(Benciloxi)fenil)-N’-(3-hidroxibencilideno)-1H-pirazol-5-carbohidrazida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar cetonas o aldehídos correspondientes.
Reducción: El compuesto puede reducirse para formar alcoholes o aminas.
Sustitución: El grupo benciloxi puede sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.
Sustitución: Las reacciones de sustitución nucleofílica pueden implicar reactivos como hidróxido de sodio (NaOH) o carbonato de potasio (K2CO3).
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir derivados de benzaldehído, mientras que la reducción puede producir derivados de alcohol bencílico.
Aplicaciones Científicas De Investigación
3-(3-(Benciloxi)fenil)-N’-(3-hidroxibencilideno)-1H-pirazol-5-carbohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto tiene potencial como una sonda bioquímica para estudiar las interacciones enzimáticas y los procesos celulares.
Medicina: Estudios preliminares sugieren que puede tener potencial terapéutico como agente antiinflamatorio o anticancerígeno.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 3-(3-(Benciloxi)fenil)-N’-(3-hidroxibencilideno)-1H-pirazol-5-carbohidrazida implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. La estructura del compuesto le permite interactuar con varias vías biológicas, lo que puede conducir a efectos terapéuticos como la reducción de la inflamación o la inhibición del crecimiento de las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
3-(3-(Benciloxi)fenil)-N’-(3-hidroxibencilideno)-1H-pirazol-5-carbohidrazida: comparte similitudes con otros derivados de pirazol, como:
Singularidad
La singularidad de 3-(3-(Benciloxi)fenil)-N’-(3-hidroxibencilideno)-1H-pirazol-5-carbohidrazida radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C24H20N4O3 |
|---|---|
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(3-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H20N4O3/c29-20-10-4-8-18(12-20)15-25-28-24(30)23-14-22(26-27-23)19-9-5-11-21(13-19)31-16-17-6-2-1-3-7-17/h1-15,29H,16H2,(H,26,27)(H,28,30)/b25-15+ |
Clave InChI |
IRLBTGLEPSCKOE-MFKUBSTISA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)O |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12043061.png)

![4-(4-benzhydryl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12043065.png)


![rac-trans-Paroxetine-D6 Maleate; (3RS,4SR)-3-[(1,3-Benzodioxol-5-yloxy)(dideuterio)methyl]-2,2,6,6,-tetradeuterio-4-(4-fluorophenyl)piperidine Maleate](/img/structure/B12043092.png)





![8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043149.png)
![tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate, AldrichCPR](/img/structure/B12043156.png)

